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(2R,|AR)-GC376

Cat. No.: B1150408
M. Wt: 507.53
InChI Key: BSPJDKCMFIPBAW-LJEYKDQBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Peptidomimetic Protease Inhibitors

Peptidomimetic protease inhibitors are a class of therapeutic agents designed to mimic the natural peptide substrates of proteases, enzymes that cleave peptide bonds in proteins. The development of these inhibitors has been a cornerstone of antiviral drug discovery. A notable success in this area was the creation of inhibitors for the human immunodeficiency virus (HIV) protease. nih.gov The introduction of HIV protease inhibitors, such as saquinavir (B1662171) in 1995, marked a turning point in the management of acquired immune deficiency syndrome (AIDS), significantly improving patient survival rates when used in combination with other antiretroviral drugs. nih.govnih.govwikipedia.org

The design of these early HIV protease inhibitors was guided by an understanding of the structure and substrate specificity of the viral protease. nih.govwikipedia.org This structure-based drug design approach has since been applied to develop inhibitors for other viral proteases, including those from hepatitis C virus (HCV) and, more recently, coronaviruses. tandfonline.com The core principle involves creating a molecule that fits into the active site of the protease but is not cleavable, thereby blocking the enzyme's function. wikipedia.org These inhibitors often incorporate a transition-state analog, a chemical structure that mimics the tetrahedral intermediate of peptide bond hydrolysis. wikipedia.orgcabidigitallibrary.org

Evolution of (2R,|AR)-GC376 as a Prodrug System: The (2R,|AR)-GC373 Relationship

This compound is a prodrug, meaning it is an inactive or less active compound that is metabolized into its active form within the body. wixsite.comdrugbank.com Specifically, GC376 is the bisulfite adduct of (2R,|AR)-GC373. google.comacs.org This formulation enhances properties such as solubility. acs.org Upon administration, GC376 readily converts to GC373, the active aldehyde form. wixsite.comacs.orgscienceopen.com

The active compound, GC373, is a dipeptidyl compound designed to inhibit the main protease (Mpro), also known as the 3C-like protease (3CLpro), of various coronaviruses. mdpi.commdpi.com The design of GC373 incorporates a glutamine surrogate at the P1 position, which is a key recognition site for the coronavirus Mpro. wixsite.com The aldehyde group in GC373 acts as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue in the active site of the protease. wixsite.comacs.org This interaction effectively blocks the enzyme's ability to process viral polyproteins, thus halting viral replication. wixsite.comfipwarriors.eu

The relationship between GC376 and GC373 is a classic example of a prodrug strategy employed to optimize the therapeutic potential of a promising antiviral agent. This approach has been validated in various studies, including its initial development for feline infectious peritonitis (FIP), a fatal coronavirus disease in cats. nih.gov

Significance of Viral Proteases as Therapeutic Targets

Viral proteases are considered excellent targets for antiviral therapy for several key reasons. Many viruses, particularly RNA viruses, synthesize their proteins as large polyproteins that must be cleaved into individual functional proteins by viral proteases. mdpi.commdpi.com This process is essential for viral replication, maturation, and the assembly of new virus particles. mdpi.comnumberanalytics.com By inhibiting the protease, the entire viral life cycle can be disrupted. mdpi.com

The main protease (Mpro) of coronaviruses, the target of GC376/GC373, is a cysteine protease that plays a critical role in processing the viral polyprotein. wixsite.commdpi.com A significant advantage of targeting Mpro is that it has no close human homologues. mdpi.com This specificity reduces the likelihood of the inhibitor interacting with host cell proteases, thereby minimizing potential off-target effects and toxicity. mdpi.comnumberanalytics.com

The essential and highly conserved nature of viral proteases makes them attractive targets for the development of broad-spectrum antiviral drugs. eurekaselect.com Because the active site and mechanism of these proteases are often similar across related viruses, an inhibitor developed for one virus may show efficacy against others. nih.gov

Overview of Broad-Spectrum Antiviral Modalities

Broad-spectrum antivirals (BSAs) are agents that can inhibit multiple types of viruses. wikipedia.org Developing such drugs is a crucial strategy for responding to emerging and re-emerging viral threats. wikipedia.orgmdpi.com There are two main approaches to developing broad-spectrum antivirals:

Direct-acting antivirals: These drugs target specific viral components, such as polymerases or proteases, that are conserved across different virus families. wikipedia.orgmdpi.com this compound falls into this category as it targets the highly conserved main protease of coronaviruses. fipwarriors.eunih.gov

Host-directed antivirals: These agents target host cell factors or pathways that are exploited by multiple viruses for their replication. mdpi.comnih.gov This can include interfering with viral entry into host cells or modulating the host's immune response. nih.gov An advantage of this approach is that it may be less prone to the development of viral resistance. mdpi.com

The development of BSAs faces challenges, including identifying targets that are shared among diverse viruses while minimizing effects on the host. mdpi.com Despite these hurdles, the pursuit of broad-spectrum modalities like protease inhibitors remains a high priority in antiviral research, offering the potential for rapid intervention during viral outbreaks. mdpi.com

Table of Research Findings on GC376 and its Analogs

Compound Target Virus/Protease IC50 Value (µM) EC50 Value (µM) Cell Line
GC376 SARS-CoV-2 Mpro 0.19 ± 0.04 3.37 caymanchem.com Vero E6 caymanchem.com
GC373 SARS-CoV-2 Mpro 0.40 ± 0.05
GC376 SARS-CoV Mpro 4.35 caymanchem.com
GC376 MERS-CoV Mpro 1.56 nih.gov
GC376 FIPV Mpro 0.72 nih.gov
GC376 TGEV Mpro 0.82 caymanchem.com
GC376 Poliovirus 3C protease 1.77 caymanchem.com
GC376 Human Rhinovirus 3C protease 0.2 caymanchem.com

| GC376 | Norwalk Virus 3CLpro | 0.49 caymanchem.com | | |

Table of Mentioned Compounds | Compound Name | | | :--- | :--- | | this compound | | | (2R,|AR)-GC373 | | | Saquinavir | | | Lopinavir | | | Ritonavir | | | Indinavir | | | Telaprevir (B1684684) | | | Boceprevir (B1684563) | | | Tipranavir | | | Darunavir | | | Remdesivir (B604916) | | | N3 | | | GRL-1720 | | | Cinanserin | | | Jun9-62-2R | | | SIMR-2418 | | | Ebselen | | | Ensitrelvir | | | Nelfinavir | | | Amprenavir | | | Fosamprenavir | | | T140 | | | Chloroquine | | | Chlorpromazine | | | Loperamide | | | Saracatinib | | | Gemcitabine | | | Narlaprevir | | | BBH-2 | | | NBH-2 | | | Idoxuridine | | | Ribavirin | | | Amantadine | | | Podofilox | | | Decahydroisoquinoline | | | Rupintrivir | | | 3CVLri-4 | | | 3CVL-2 | | | 3CVL-7 | | | G59i | | | Baicalein | | | 6j | | | D2-GC-376 | | | PF-07304814 | | | UAWJ9-36-1 | | | UAWJ9-36-3 | | | Molnupiravir (B613847) | | | Favipiravir | | | 2-deoxy-D-glucose | | | Tenofovir | | | AT-527 | | | Cyanorona-20 | | | GS-441524 | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₁H₃₀N₃NaO₈S B1150408 (2R,|AR)-GC376

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₁H₃₀N₃NaO₈S

Molecular Weight

507.53

IUPAC Name

sodium;(2R)-1-hydroxy-2-[[(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate

InChI

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m1./s1

InChI Key

BSPJDKCMFIPBAW-LJEYKDQBSA-M

SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

Synonyms

(2R,(beta)R)-GC376

Origin of Product

United States

Synthesis, Derivatization, and Structural Elucidation of 2r,|ar Gc376 and Analogs

Synthetic Pathways for (2R,|AR)-GC376 and Active Metabolites

This compound is chemically a sodium bisulfite adduct prodrug. researchgate.netwikipedia.org A prodrug is an inactive compound that is converted into its active form within the body. The active metabolite of GC376 is its corresponding aldehyde, known as GC373. wikipedia.orgfrontiersin.org The synthesis of GC376 is therefore intrinsically linked to the synthesis of GC373.

The general synthetic approach involves two main stages: the synthesis of the aldehyde precursor (GC373), followed by its conversion to the bisulfite adduct (GC376).

Synthesis of GC373 (Aldehyde Precursor): The synthesis of GC373, a dipeptidyl aldehyde, is achieved through standard peptide coupling techniques. asm.orgacs.org For instance, a common route involves the amide coupling of a protected leucine (B10760876) derivative, such as (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Z-Leu-OH), with an appropriate amine-containing fragment that incorporates the γ-lactam ring structure designed to mimic a glutamine residue. acs.org The synthesis of this γ-lactam glutamine analog building block has itself been an area of research to improve scalability and yield. ualberta.ca

Conversion to GC376 (Bisulfite Adduct): The final step in the synthesis of GC376 is the reaction of the purified aldehyde precursor, GC373, with sodium bisulfite (NaHSO₃) in an aqueous medium. researchgate.netresearchgate.net This reaction forms the bisulfite adduct, which is a salt. asm.org This conversion to a prodrug form was designed to act as a transition-state mimic and to improve properties such as aqueous solubility. researchgate.net A schematic representation of this conversion is widely reported. researchgate.net

The synthesis of both GC373 and GC376, along with their derivatives, has been accomplished following established and reported procedures in numerous studies. frontiersin.orgjst.go.jpnih.govnih.govbiorxiv.org

Interactive Table 1: Overview of GC376 Synthesis
StageDescriptionKey Reagents/StepsReference
Precursor Synthesis (GC373)Formation of the dipeptidyl aldehyde through peptide coupling.Z-Leu-OH, γ-lactam glutamine analog, coupling agents (e.g., COMU). acs.org
Prodrug Formation (GC376)Conversion of the active aldehyde (GC373) to its bisulfite adduct salt.GC373, Sodium Bisulfite (NaHSO₃). researchgate.netasm.org

Stereoselective Synthesis and Diastereomeric Considerations

The chemical structure of GC376 contains multiple stereocenters, leading to significant stereochemical complexity. wikipedia.org The designated name "this compound" refers to a specific stereoisomer, but the synthesis and behavior of the compound involve several diastereomeric forms.

A key issue is the stereochemical instability of the aldehyde precursor, GC373. In aqueous media, epimerization readily occurs at the α-carbon of the glutamine surrogate, leading to a mixture of two diastereomers, even when starting with a single enantiomer. ualberta.canih.gov The subsequent reaction with sodium bisulfite to form GC376 introduces another chiral center at the carbon bearing the hydroxyl and sulfonate groups. This results in GC376 existing as a mixture of up to four diastereomers in solution. ualberta.ca

Despite this mixture in solution, structural studies have shown that when the inhibitor binds to its target protease, a single, specific stereoisomer is often observed in the active site. nih.gov For example, when bound to Feline Infectious Peritonitis Virus (FIPV) Mpro, only the R conformation of the hemithioacetal is seen. nih.gov However, in at least one crystal structure with SARS-CoV-2 Mpro, both S- and R-configurations were observed in different protomers within the same crystal. acs.org

The challenges of stereocontrol are also evident in the synthesis of derivatives. For instance, the protection of certain amino ester starting materials with a carboxybenzyl (Cbz) group has been reported to cause racemization of the adjacent α-chiral center, resulting in a 1:1 diastereomeric ratio. acs.org For certain derivatives, the separation of these diastereomers has been achieved using chromatographic techniques, such as reverse-phase high-performance liquid chromatography (HPLC), allowing for the isolation and testing of individual stereoisomers. biorxiv.org

Structural Characterization and Confirmation of Stereochemical Integrity

The definitive structural elucidation of this compound and its interaction with target enzymes has been accomplished primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography has been instrumental in visualizing the inhibitor bound within the active site of various viral proteases. e-century.usnih.govmdpi.com A crucial and unexpected finding from these co-crystal structures was that the bisulfite prodrug, GC376, converts back to its active aldehyde form, GC373. researchgate.net This aldehyde then forms a reversible covalent hemithioacetal bond with the nucleophilic cysteine residue in the protease's catalytic site. nih.govnih.gov These high-resolution structures confirm the binding mode, the specific interactions with amino acid residues in the binding pockets (S1, S2, etc.), and the conformation of the inhibitor, thereby validating its stereochemical integrity in the bound state. nih.govmdpi.com

NMR spectroscopy, particularly 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, has been used to probe the interaction in solution. nih.gov These studies have helped map the binding site by observing chemical shift perturbations in the protease's backbone upon inhibitor titration. nih.gov Furthermore, NMR studies using ¹³C-labeled GC373 and GC376 have been critical in characterizing the various stereoisomeric species that exist in aqueous solution, confirming the epimerization of the aldehyde and the presence of multiple diastereomers for the bisulfite adduct. ualberta.cabiorxiv.orgnih.gov

Interactive Table 2: Structural Characterization Data for GC376-Protease Complexes
ProteaseMethodPDB Accession CodeResolution (Å)Key FindingReference
SARS-CoV-2 MproX-ray Crystallography7CB71.69Covalent hemithioacetal formation with Cys145. nih.gov
SARS-CoV-2 MproX-ray Crystallography6WTT1.9Used for design of hybrid inhibitors. acs.org
PEDV 3CLproX-ray Crystallography6L701.65Revealed detailed binding interactions for inhibitor optimization. mdpi.comnih.gov
FIPV MproX-ray Crystallography7SMV1.93Inhibitor binds as the R conformation. frontiersin.orgnih.gov
SARS-CoV MproX-ray Crystallography7LCQ2.0Revealed common mechanism of inhibition with SARS-CoV-2. nih.gov
NV 3CLproNMR Spectroscopy--Characterized inhibitor-protease interaction in solution. nih.gov

Design and Synthetic Methodologies for Novel this compound Derivatives and Hybrids

To improve upon the properties of the parent compound, extensive research has focused on the rational design and synthesis of novel derivatives and hybrids of GC376. The goals of these modifications include enhancing potency, improving selectivity against host proteases, and increasing solubility. nih.govacs.org

Derivatives: Structure-activity relationship (SAR) studies have explored modifications at various positions of the dipeptide scaffold.

P2 Position: The leucine side chain at the P2 position has been replaced with a more compact cyclopropyl (B3062369) group, which was shown to penetrate deeper into the S2 pocket of the target protease, resulting in improved inhibitory activity. frontiersin.orgnih.govnih.gov

P3 Position: The benzyl (B1604629) group at the P3 position has been modified to better occupy the S4 pocket of the enzyme. Derivatives incorporating a 3-fluorobenzyl or 3-chlorophenylethyl group at this position showed enhanced potency. nih.govnih.gov

Other Modifications: An alkyne derivative of GC376 has also been synthesized via amide coupling, though it showed reduced efficacy compared to the parent compound. acs.org To address solubility issues, cation exchange has been explored, where replacing the sodium ion of GC376 with a choline (B1196258) cation significantly increased aqueous solubility. ualberta.ca

Hybrids: Another strategy has been to create hybrid molecules that combine the structural features of GC376 with other known protease inhibitors.

Inhibitor Hybrids: Guided by the superposition of co-crystal structures, hybrids of GC376 with telaprevir (B1684684) and boceprevir (B1684563) have been designed and synthesized. acs.org These hybrids, such as UAWJ9-36-1 and UAWJ9-36-3, were synthesized starting from commercially available amino esters and showed potent, broad-spectrum activity against a range of human coronaviruses. acs.org

PROTACs: A more recent approach has been the development of PROteolysis TArgeting Chimeras (PROTACs). A GC376-based PROTAC was created by chemically linking the GC376 inhibitor to pomalidomide (B1683931), a ligand for the Cereblon (CRBN) E3 ligase. nih.gov This bifunctional molecule is designed not just to inhibit the viral protease but to target it for degradation by the host cell's proteasome system. nih.govpreprints.org

Interactive Table 3: Selected Derivatives and Hybrids of GC376
Compound TypeModificationRationaleReference
DerivativeCyclopropyl group at P2 position.Better penetration into the S2 pocket. frontiersin.orgnih.gov
Derivative3-fluorobenzyl or 3-chlorophenylethyl at P3.Improved binding in the S4 pocket. nih.govnih.gov
DerivativeReplacement of Na⁺ with choline⁺.Increased aqueous solubility. ualberta.ca
HybridCombined features of GC376 and Telaprevir/Boceprevir.Rational design for broad-spectrum activity. acs.org
PROTACLinked GC376 to a pomalidomide ligand.Target viral protease for degradation. nih.gov

Molecular Mechanisms of Action: Enzyme Inhibition and Target Engagement

Inhibition of Viral Main Proteases (Mpro / 3C-like Proteases)

(2R,|AR)-GC376 acts as a potent inhibitor of Mpro from a range of coronaviruses. e-century.usnih.gov This broad-spectrum activity is attributed to the conserved nature of the Mpro active site across different viral species. e-century.us

The inhibitory potency of this compound against various viral Mpro enzymes has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. These kinetic parameters provide a measure of the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity and its binding affinity, respectively.

Studies have reported a range of IC50 values for this compound against different coronavirus Mpro enzymes. For instance, against the SARS-CoV-2 Mpro, reported IC50 values include 0.19 µM, 0.89 µM, and 26.4 nM. e-century.usnih.govbiorxiv.org The variation in these values can be attributed to different experimental conditions and assay formats. The inhibition constant (Ki) for SARS-CoV-2 Mpro has been determined to be as low as 12 nM, indicating a very tight binding interaction. nih.gov For comparison, the IC50 of this compound towards Feline Infectious Peritonitis Virus (FIPV) Mpro is 118.9 nM, with a Ki of 42.5 nM. nih.gov

Viral Protease IC50 Ki Reference
SARS-CoV-2 Mpro0.19 ± 0.04 µM40 nM biorxiv.orgnih.gov
SARS-CoV-2 Mpro0.89 µM1.6 µM (KD) e-century.us
SARS-CoV-2 Mpro26.4 ± 1.1 nM12 ± 1.4 nM nih.gov
SARS-CoV-2 Mpro4.83 µMNot Reported acs.org
SARS-CoV Mpro0.05 ± 0.01 µM20 nM biorxiv.orgnih.gov
FIPV Mpro0.04 ± 0.04 µMNot Reported biorxiv.org
MERS-CoV Mpro1.56 µMNot Reported e-century.us
TGEV Mpro0.82 µMNot Reported e-century.us
PEDV Mpro1.11 µMNot Reported e-century.us

IC50 and Ki values can vary based on experimental conditions.

The inhibitory action of this compound is characterized by the formation of a covalent bond with a critical cysteine residue within the active site of the Mpro. nih.govacs.org In many coronaviruses, including SARS-CoV-2, this catalytic residue is Cys145. e-century.usnih.gov However, in Feline Infectious Peritonitis Virus (FIPV), the equivalent residue is Cys144. frontiersin.org

This compound is a prodrug that contains a bisulfite adduct. mdpi.com Under physiological conditions, this adduct is released, revealing an aldehyde functional group which is the active form of the drug, known as GC373. mdpi.com The electrophilic carbon of this aldehyde is then susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro). acs.org This reaction results in the formation of a stable, covalent hemithioacetal adduct. e-century.usbiorxiv.org This covalent modification effectively blocks the active site of the protease, preventing it from binding and cleaving its natural polyprotein substrates, thereby halting viral replication. nih.gov The formation of this hemithioacetal is stabilized by interactions with surrounding amino acid residues in the active site, including the oxyanion hole formed by the backbones of Gly143 and Cys145. nih.govnih.gov

Despite the formation of a covalent bond, the interaction between this compound and Mpro is reversible. acs.orgmdpi.com The hemithioacetal adduct can dissociate, restoring the activity of the enzyme. nih.gov This reversibility has been demonstrated through various experimental techniques, including NMR spectroscopy and activity assays. biorxiv.orgnih.govmdpi.com The reversible nature of the inhibition is a key characteristic, distinguishing it from irreversible inhibitors that permanently inactivate the target enzyme. This property can have implications for the compound's pharmacological profile. Studies have shown that increasing the preincubation time of this compound with SARS-CoV-2 Mpro leads to an increase in the IC50 value, which is consistent with a reversible binding mechanism. mdpi.com

While this compound exhibits broad-spectrum activity, its binding affinity and inhibitory potency can vary among Mpro homologs from different coronaviruses. e-century.usfrontiersin.org These differences in affinity are likely due to subtle variations in the amino acid sequences and three-dimensional structures of the Mpro active sites. frontiersin.org For example, this compound has been shown to have a higher affinity for FIPV Mpro compared to SARS-CoV and SARS-CoV-2 Mpro, with lower nanomolar Ki values for the former. nih.gov These differential binding affinities highlight the importance of considering the specific viral target when evaluating the potential efficacy of the inhibitor.

Reversibility of Protease-Inhibitor Interaction

Interaction with Host Cellular Proteases

This compound has been identified as a potent inhibitor of Cathepsin L, a host cysteine protease. acs.orgnih.gov Cathepsin L is a lysosomal enzyme involved in various cellular processes, including protein degradation. taylorandfrancis.comfrontiersin.org Notably, Cathepsin L plays a crucial role in the entry of some viruses, including SARS-CoV-2, into host cells by cleaving the viral spike protein, which is a necessary step for membrane fusion. nih.govtaylorandfrancis.comfrontiersin.org

Host Protease IC50 Reference
Cathepsin L4.4 nM acs.org
Cathepsin L0.30 - 1.63 nM nih.gov
Cathepsin LNot explicitly stated, but potent inhibition in the nanomolar range sci-hub.se
Calpain I0.074 µM acs.orgnih.gov

Mechanistic Delineation of Dual Target Inhibition

Further research has uncovered a more complex mechanism of action for (2R,4R)-GC376, revealing that it possesses the capability of dual-target inhibition. acs.orgnih.gov In addition to its primary target, the viral main protease (Mpro), GC376 has been found to inhibit a host cellular enzyme, cathepsin L. nih.govacs.org

Cathepsin L is a cysteine protease found in the host's endosomes. nih.gov For certain viruses, including some coronaviruses, cathepsin L plays a role in viral entry into the host cell. It facilitates this process by cleaving the viral spike protein, a necessary step for the fusion of the viral and endosomal membranes. nih.gov

The inhibition of both the viral Mpro and the host's cathepsin L by GC376 constitutes a dual-pronged antiviral strategy. By targeting Mpro, GC376 directly interferes with the viral replication machinery inside the cell. Simultaneously, by inhibiting cathepsin L, it can impede the entry of new virus particles into host cells. nih.gov This dual mechanism was particularly observed in studies using Vero E6 cells, where the antiviral activity of GC376 was linked to its effect on cathepsin L. nih.govbiorxiv.org

TargetTypeFunctionEffect of InhibitionReference
Main Protease (Mpro/3CLpro)Viral EnzymeCleavage of viral polyproteins for replicationBlocks viral replication and transcription fipwarriors.eudrugbank.comtodaysveterinarypractice.com
Cathepsin LHost EnzymeCleavage of viral spike protein for endosomal entryInhibits viral entry into host cells acs.orgnih.govbiorxiv.org

Structural Biology of 2r,|ar Gc376 Target Interactions

X-ray Crystallographic Analysis of (2R,AR)-GC376/GC373-Protease Co-complexes

X-ray crystallography has been instrumental in providing high-resolution snapshots of (2R,AR)-GC376 and its active form, GC373, bound to their viral protease targets. These studies have revealed the precise binding modes and the intricate network of interactions that underpin its inhibitory activity.

Resolution of Inhibitor Binding Modes in S1, S2, S3/S4 Subsites

The active site of viral main proteases (Mpro or 3CLpro) is characterized by a series of subsites (S1, S2, S3, S4) that accommodate the amino acid residues of the substrate. nih.gov Crystallographic analyses of various protease-(2R,AR)-GC376 complexes consistently show the inhibitor occupying these key subsites.

The glutamine surrogate, a γ-lactam ring, of (2R,AR)-GC376 typically fits into the S1 subsite. asm.orgnih.gov This pocket is specific for glutamine residues in the natural substrate. dovepress.com The leucine (B10760876) residue of the inhibitor settles into the hydrophobic S2 pocket. asm.orgnih.gov

Interestingly, the binding of the N-terminal group, the benzyloxycarbonyl (CBZ) phenyl group, has shown variability. While it was initially expected to bind in the deeper, hydrophobic S4 pocket, multiple crystal structures have shown it preferentially occupying the solvent-exposed S3 site. nih.govacs.org In some structures, the CBZ phenyl group is observed at the S3 site, stacked above the residue Glu166. acs.org However, other studies have reported the CBZ phenyl group at the S4 site, though sometimes with weaker electron density, suggesting a more flexible binding mode. acs.org This adaptability between the S3 and S4 subsites highlights the plasticity of the protease active site. acs.org

Binding of (2R,AR)-GC376 Moieties in Protease Subsites
Inhibitor MoietyBinding SubsiteKey Interacting Residues/FeaturesReferences
Glutamine Surrogate (γ-lactam ring)S1His163, Glu166, Oxyanion hole (Gly143, Cys145) nih.govdovepress.comnih.gov
LeucineS2His41, Met49, Tyr54, Arg40, Asp187 nih.govdovepress.com
Benzyloxycarbonyl (CBZ) Phenyl GroupS3/S4S3: Glu166, Asn142; S4: Hydrophobic ridge nih.govacs.orgacs.org

Detailed Intermolecular Interactions: Hydrogen Bonding Networks, Hydrophobic Contacts, and Specific Residue Engagements

The stability of the (2R,AR)-GC376-protease complex is maintained by a dense network of hydrogen bonds and numerous hydrophobic interactions. nih.gove-century.us Upon binding, the prodrug (2R,AR)-GC376, a bisulfite adduct, is converted to its active aldehyde form, GC373. nih.gov This aldehyde then forms a covalent hemithioacetal linkage with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) of the protease. nih.gove-century.usresearchgate.net

Key hydrogen bonds are formed between the inhibitor and several residues within the active site. These include the side chains of His41, His163, and Glu166, and the main chains of Phe140, Gly143, Cys145, and His164 in SARS-CoV-2 Mpro. nih.gov The backbone amides of Gly143 and Cys145 form an "oxyanion hole" that helps to stabilize the bound inhibitor. nih.gov

Hydrophobic interactions also play a crucial role. The leucine side chain of the inhibitor fits snugly into the hydrophobic S2 pocket, while the CBZ phenyl group engages in hydrophobic contacts within the S3 or S4 subsite. nih.govnih.govdovepress.com For instance, the alkyl part of the Glu166 side chain can form hydrophobic interactions with the CBZ phenyl group when it is positioned in the S3 site. nih.gov

Key Intermolecular Interactions of (2R,AR)-GC376 with SARS-CoV-2 Mpro
Interaction Type(2R,AR)-GC376 MoietyInteracting Protease ResiduesReferences
Covalent BondAldehyde CarbonCys145 (thiol group) nih.gove-century.usresearchgate.net
Hydrogen BondingGeneralHis41, His163, Glu166, Gln189 nih.gov
Oxyanion HolePhe140, Gly143, Cys145, His164 (main chain) nih.gov
Glutamine SurrogateGlu166 nih.gov
Hydrophobic ContactsLeucineHis41, Met49, Tyr54 nih.govdovepress.com
CBZ Phenyl GroupGlu166 (alkyl chain), Asn142 nih.gov

Conformational Changes in Protease Upon (2R,AR)-GC376 Binding

The binding of (2R,AR)-GC376 can induce localized conformational changes in the protease. biorxiv.org Studies on norovirus (NV) 3CLpro have shown that loops containing specific residues, such as Gln110, undergo conformational shifts to accommodate hydrogen bonding with the inhibitor. asm.org Similarly, in poliovirus (PV) 3Cpro, loops containing Leu127, Gly128, and Gly164 show conformational changes upon inhibitor binding. asm.org In some SARS-CoV-2 Mpro structures, local conformational changes have been observed in the regions of Thr45 to Pro52 and Arg188 to Gln192 upon binding of (2R,AR)-GC376. biorxiv.org The side chain of Gln189 has also shown notable conformational variation in response to specific ligand interactions. biorxiv.org

Structural Homologies and Variations Across Different Viral Protease Orthologs

Crystal structures of (2R,AR)-GC376 in complex with Mpro from different coronaviruses, such as SARS-CoV, MERS-CoV, TGEV, and PEDV, reveal a high degree of structural conservation, particularly in the active site. nih.govnih.govmdpi.com The inhibitor generally adopts a highly similar conformation across these different proteases. nih.gov This structural conservation is consistent with the broad-spectrum activity of (2R,AR)-GC376 against various coronaviruses. nih.gove-century.usnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Characterization

NMR spectroscopy provides a powerful tool to study the interaction between (2R,AR)-GC376 and viral proteases in solution. 2D ¹H-¹⁵N HSQC NMR experiments have been used to monitor the chemical shift perturbations of the protease's backbone resonances upon titration with the inhibitor. nih.gov These studies can confirm the binding site and provide insights into the dynamics of the interaction. mdpi.com For instance, NMR analysis of SARS-CoV and SARS-CoV-2 Mpro revealed that inhibition by (2R,AR)-GC376 proceeds through the reversible formation of a hemithioacetal. biorxiv.org Furthermore, NMR relaxation data has shown that the binding of a (2R,AR)-GC376-based compound can quench the dynamics of a large part of the protein backbone, including the substrate-binding site and surrounding regions. mdpi.com

Differential Scanning Fluorimetry (DSF) for Protein Thermal Stability Studies

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a technique used to measure the thermal stability of a protein. The binding of a ligand, such as (2R,AR)-GC376, typically stabilizes the target protein, leading to an increase in its melting temperature (Tm).

DSF assays have demonstrated that (2R,AR)-GC376 significantly increases the thermal stability of various viral proteases. For example, it caused a dramatic positive shift of 10.3°C in the Tm of SARS-CoV-2 Mpro. nih.gov The melting temperature of SARS-CoV-2 Mpro was also shown to increase with increasing concentrations of (2R,AR)-GC376. nih.gove-century.us Similar stabilizing effects have been observed for the Mpro of MERS-CoV, SARS-CoV, and HCoV-OC43. biorxiv.org These results provide strong evidence for the direct and specific binding of (2R,AR)-GC376 to its target proteases.

Thermal Shift (ΔTm) Induced by (2R,AR)-GC376 on Various Viral Proteases
Viral ProteaseΔTm (°C)Inhibitor ConcentrationReferences
SARS-CoV-2 Mpro10.3Not specified nih.gov
MERS-CoV Mpro17.236 µM biorxiv.org
SARS-CoV Mpro9.786 µM biorxiv.org
HCoV-OC43 Mpro13.866 µM biorxiv.org

Structure Activity Relationship Sar Studies of 2r,|ar Gc376

Systematic Elucidation of Key Pharmacophoric Elements

(2R,|AR)-GC376 is a peptidomimetic compound designed to inhibit viral main proteases (Mpro), such as that of SARS-CoV-2. nih.gov Its structure can be dissected into several key pharmacophoric components, each playing a critical role in its binding and inhibitory mechanism. The general structure consists of an electrophilic 'warhead' and peptide-like residues that occupy specific subpockets (S1, S2, S3, etc.) of the enzyme's active site. acs.org

The primary pharmacophoric elements of the active form, GC373, are:

P1 Position: A γ-lactam ring serves as a constrained glutamine surrogate. biorxiv.org This moiety is crucial as it fits snugly into the S1 pocket of the Mpro active site, forming numerous favorable interactions. nih.govresearchgate.net Crystal structures show that this group forms direct hydrogen bonds with key residues like Gly143 and Glu166 of the protease. researchgate.net The rigidity of the lactam ring is thought to reduce the entropic penalty of binding compared to a more flexible glutamine side chain. biorxiv.org

P2 Position: In the parent compound, a leucine (B10760876) side chain (isobutyl group) occupies the P2 position. This hydrophobic residue inserts into the deep, hydrophobic S2 pocket of the enzyme. acs.orgresearchgate.net

P3 Position: A benzyloxycarbonyl (Cbz) group typically caps (B75204) the N-terminus, occupying the P3 position. biorxiv.org This group can engage in interactions within the S3 and S4 pockets of the enzyme. nih.gov

Warhead: The aldehyde group in GC373 is the electrophilic "warhead". acs.orgbiorxiv.org It forms a reversible covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site, creating a hemithioacetal. researchgate.netacs.org This covalent interaction directly blocks the enzyme's catalytic activity. researchgate.net GC376 itself is a bisulfite adduct prodrug, where the aldehyde is masked to improve properties like solubility; it reverts to the active aldehyde form, GC373, under physiological conditions. acs.orgtandfonline.com

Pharmacophore models derived from crystal structures highlight a pattern of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features that are essential for binding. researchgate.netacs.orgnih.gov For instance, GC376 is recognized to fit pharmacophore models through its carbonyl oxygen, which acts as a hydrogen bond acceptor with Glu166, and its hydroxyl group, which forms hydrogen bonds with Gly143. researchgate.net

Impact of Substituent Modifications on Inhibitory Potency

Systematic modifications of the GC376 scaffold have been undertaken to improve its inhibitory potency and pharmacological properties. These structure-activity relationship (SAR) studies have primarily focused on the P2 and P3 positions. nih.gov

P2 Position Modifications: The hydrophobic S2 pocket has been a key target for optimization. Replacing the native leucine (isobutyl) side chain at the P2 position with other groups has yielded significant improvements in potency.

Cyclopropyl (B3062369) Moiety: Substituting the isobutyl group with a smaller, rigid cyclopropyl group was found to be an optimal modification. nih.gov This change consistently improved the biochemical inhibition potency (IC50) compared to the corresponding isopropyl parent compounds. nih.gov

Cyclohexyl Moiety: In contrast, the larger cyclohexyl group was also explored. Its presence can expand the P2 pocket, leading to altered binding interactions. nih.gov

P3 Position Modifications: Modifications at the N-terminal capping group (P3) have revealed opportunities to engage an alternative binding pocket, S4.

Polar Groups: The introduction of polar groups at the P3 position can induce binding in the S4 pocket, leading to enhanced affinity. nih.gov

Methyl Substitution: The addition of a methyl group near the P3 site can also promote this alternative binding mode. nih.gov

Combining the most effective modifications from different sites has led to the synthesis of analogs with substantially improved properties. For example, combining the optimal cyclopropyl group at P2 with various P3 modifications has produced compounds with nanomolar affinities against SARS-CoV-2 Mpro. nih.gov

Table 1: Inhibitory Potency of GC376 Analogs with P2 and P3 Modifications IC50 values represent the concentration of the compound required to inhibit 50% of SARS-CoV-2 Mpro activity in a biochemical assay. Lower values indicate higher potency. Data sourced from multiple studies. nih.govnih.gov

CompoundP2 ModificationP3 ModificationSARS-CoV-2 Mpro IC50 (nM)
GC376IsobutylBenzyloxycarbonyl35
EB46Isobutyl3-fluorobenzyl23
EB54Isobutyl3-chlorophenylethyl29
NK01-14CyclopropylBenzyloxycarbonyl22
NK01-57Cyclopropyl3-fluorobenzyl13
NK01-63 (Coronastat)Cyclopropyl3-chlorophenylethyl16
NK01-69Cyclopropyl3-cyanobenzyl24

Role of Stereochemistry at the (2R,|AR) Center and Other Chiral Carbons on Activity

Stereochemistry is a critical determinant of a drug's interaction with its biological target. In the case of GC376, which contains multiple chiral centers, the spatial arrangement of its atoms significantly influences its inhibitory activity.

GC376 exists as a mixture of stereoisomers. nih.gov Specifically, the bisulfite adduct (GC376) is a mixture of four diastereomers, which arises from the chirality of the core amino acid structure and the new chiral center created upon bisulfite addition to the aldehyde. ualberta.ca

Research into the impact of stereochemistry on the GC376 scaffold has shown that while it is a factor, other interactions may play a more dominant role in improving potency. One study that synthesized an epimer at one of the chiral centers noted that the absolute stereochemistry at that specific position played only a "modest role" in the degree of binding improvement. nih.gov The same study concluded that dipole-dipole interactions appeared to have a larger effect on the gains in IC50 than the initial conformation did. nih.gov

However, the importance of stereochemistry in inhibitor design is well-established. In related scaffolds, such as halogenated hydantoin (B18101) derivatives, minimal changes in stereochemistry (e.g., comparing (2s, 4s) to (2r, 4r) isomers) resulted in significant differences in conformational flexibility and inhibitory activity. researchgate.netresearchgate.net While not performed directly on the GC376 backbone, these findings underscore the principle that precise stereochemical control is a vital aspect of optimizing protease inhibitors.

Correlation Between Molecular Features and Enzyme Kinetic Parameters

The structural modifications made to the GC376 scaffold have a direct and measurable impact on its enzyme kinetic parameters, providing a quantitative link between molecular features and inhibitory function. Key parameters used to evaluate these inhibitors include the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the inactivation rate (kinact/Ki).

IC50 and Ki Values: The IC50 value reflects the potency of an inhibitor under specific assay conditions, while the Ki value represents the intrinsic binding affinity between the inhibitor and the enzyme. biorxiv.org For GC376, reported Ki values against SARS-CoV-2 Mpro are in the low nanomolar range, around 40 nM. biorxiv.orgnih.gov Modifications that enhance the fit within the binding pockets, such as the introduction of a cyclopropyl group at P2, lead to lower (i.e., better) IC50 and Ki values, indicating tighter binding and more potent inhibition. biorxiv.orgnih.gov

Improvements in binding affinity, as measured by kinetic parameters, have been directly correlated with specific molecular modifications. For example, analogs EB46, EB54, and NK01-63 showed significant improvements in binding affinity over the parent GC376, which was consistent with their improved IC50 values. nih.gov

Exploration of Novel Warhead Chemistries Derived from the this compound Scaffold

The aldehyde in GC373 is a reversible covalent warhead, a class of reactive groups that has proven highly effective. tandfonline.com However, the search for improved or alternative inhibitors has led to the exploration of different electrophilic warheads on scaffolds similar to GC376. nih.gov The goal is to modulate reactivity, selectivity, and pharmacokinetic properties.

Common warheads that have been investigated as alternatives to the aldehyde include:

α-Ketoamides: This warhead is another class of reversible covalent inhibitor that has been used extensively in the development of Mpro inhibitors. tandfonline.comresearchgate.net

Nitriles: The nitrile group is a key feature in the approved antiviral nirmatrelvir. acs.org It can act as a covalent warhead and has been incorporated into GC376-derived scaffolds, resulting in a compound with an IC50 of 9 nM. tandfonline.com

Hydroxymethyl Ketones: This warhead, found in the investigational drug PF-00835231, forms a tetrahedral carbinol complex with the catalytic cysteine. acs.orgacs.org

Michael Acceptors: Groups like α,β-unsaturated esters or vinylsulfones can act as Michael acceptors, forming irreversible covalent bonds with the protease. biorxiv.orgacs.org

Latent and Novel Warheads: More recent explorations have identified less conventional reactive groups. A study comparing a panel of warheads discovered that a terminal alkyne, typically considered chemically inert, could function as a "latent" warhead, covalently modifying Mpro with potency similar to an aldehyde. acs.org In another innovative approach, a novel trifluoromethoxymethyl ketone warhead was developed, which showed improved potency and metabolic clearance compared to its aryloxymethyl ketone precursor. acs.org

These explorations demonstrate a continuous effort to fine-tune the reactive moiety of protease inhibitors, building on the successful foundation provided by the this compound scaffold to develop next-generation antiviral agents.

Pre Clinical Assessment of Biological Activity in in Vitro and in Vivo Models

Antiviral Activity in Cell Culture Models

The in vitro antiviral properties of GC376 have been rigorously tested across various permissive cell lines, demonstrating its capacity to inhibit viral replication and protect cells from virus-induced damage.

Inhibition of Viral Replication Kinetics in Permissive Cell Lines (e.g., Vero E6, Caco-2, CRFK)

GC376 has shown potent inhibition of viral replication in several key cell lines used in virology research. In Vero E6 cells, which are derived from the kidney of an African green monkey, GC376 effectively inhibits the replication of SARS-CoV-2. nih.govbiorxiv.orgtandfonline.com Studies have reported half-maximal effective concentration (EC50) values for GC376 against SARS-CoV-2 in Vero E6 cells ranging from 0.18 µM to 0.91 µM. nih.govnih.gov

In Caco-2 cells, a human colorectal adenocarcinoma cell line that serves as a relevant model for gastrointestinal and respiratory viruses, GC376 also demonstrates strong antiviral activity. It inhibited SARS-CoV-2 replication with an EC50 value of 2.58 µM. acs.orgnih.gov Furthermore, its efficacy has been confirmed against a panel of human coronaviruses in this cell line. acs.org

Crandell-Rees Feline Kidney (CRFK) cells have been instrumental in assessing GC376's activity against feline coronaviruses (FCoV). In these cells, GC376 effectively inhibits FCoV replication, with one study noting better efficacy compared to other antiviral compounds. asm.orgresearchgate.net

Assessment of Viral Titers and Reduction of Cytopathic Effects

A primary measure of antiviral efficacy is the ability of a compound to reduce the production of infectious viral particles and prevent the morphological changes in host cells known as cytopathic effects (CPE).

GC376 has been shown to dose-dependently reduce the viral CPE caused by SARS-CoV-2 in Vero E6 cells. nih.govresearchgate.net Visual observation under microscopy confirmed that as the concentration of GC376 increased, the virus-induced cell lysis and destruction were significantly diminished. researchgate.netresearchgate.net

Quantitative assessments have confirmed these observations. In a plaque assay using CRFK cells infected with Feline Coronavirus, treatment with GC376 resulted in at least a 1000-fold reduction in the release of infectious virus particles, with the viral titer decreasing from approximately 10^6 PFU/ml in untreated cells to 10^3 PFU/ml in treated cells. researchgate.net Similarly, in studies with Coxsackievirus A10 (CV-A10), GC376 treatment led to a significant, dose-dependent reduction in the yield of infectious virions, by up to 5.26 Log10 at a concentration of 10 µM. nih.gov

Broad-Spectrum Efficacy Against a Panel of Viruses (e.g., Coronaviruses, Noroviruses, Picornaviruses)

GC376 was designed as a broad-spectrum inhibitor targeting the conserved 3C or 3C-like proteases of viruses within the picornavirus-like supercluster. nih.govnih.gov This design has translated into effective inhibition across multiple virus families. fipwarriors.euwikipedia.org

Coronaviruses: GC376 is a potent inhibitor of a wide array of coronaviruses. This includes animal coronaviruses like Feline Infectious Peritonitis Virus (FIPV), Porcine Epidemic Diarrhea Virus (PEDV), and Transmissible Gastroenteritis Virus (TGEV), as well as human coronaviruses such as SARS-CoV, MERS-CoV, SARS-CoV-2, HCoV-229E, and HCoV-OC43. nih.govacs.orgnih.govnih.gov

Noroviruses: The compound is effective against noroviruses, including the human Norwalk virus (NV). nih.govnih.gov

Picornaviruses: GC376 shows efficacy against several members of the Picornaviridae family, such as human rhinoviruses (HRV), poliovirus (PV), and coxsackieviruses. nih.govnih.gov

The inhibitory activity of GC376 against the proteases of various viruses and its antiviral effect in cell-based assays are summarized in the tables below.

Table 1: Inhibitory Activity (IC50) of GC376 Against Viral 3C or 3CL Proteases
Virus FamilyVirusProteaseIC50 (µM)Reference
CaliciviridaeNorwalk virus (NV)3CLpro0.61 ± 0.05 nih.gov
CoronaviridaeTransmissible gastroenteritis virus (TGEV)3CLpro0.94 ± 0.08 nih.gov
CoronaviridaeSARS-CoV3CLpro3.48 ± 0.46 nih.gov
CoronaviridaeSARS-CoV-2Mpro1.5 nih.gov
PicornaviridaePoliovirus (PV)3Cpro1.64 ± 0.16 nih.gov
PicornaviridaeHuman rhinovirus 14 (HRV-14)3Cpro1.25 ± 0.11 nih.gov
Table 2: Antiviral Activity (EC50) of GC376 in Cell Culture
Virus FamilyVirusCell LineEC50 (µM)Reference
CoronaviridaeFeline infectious peritonitis virus (FIPV)CRFK~1.0 asm.org
CoronaviridaeSARS-CoV-2Vero E60.91 ± 0.03 nih.gov
CoronaviridaeSARS-CoV-2Caco-22.58 ± 0.21 nih.gov
CoronaviridaeMERS-CoVVero E63.06 ± 0.39 acs.org
CoronaviridaeHCoV-229EMRC-51.51 ± 0.11 acs.org
PicornaviridaeCoxsackievirus A10 (CV-A10)RD0.24 ± 0.04 nih.gov
PicornaviridaeCoxsackievirus A16 (CV-A16)RD0.18 ± 0.02 nih.gov

Cellular Viability and Proliferation Assays in Research Contexts

To ensure that the observed antiviral effects are not due to toxicity to the host cells, cellular viability assays are conducted. GC376 has consistently shown low cytotoxicity in various cell lines. In Vero E6 cells, the half-maximal cytotoxic concentration (CC50) was found to be greater than 100 µM and in some cases greater than 250 µM. nih.govnih.govnih.gov Similarly, in Caco-2 cells, the CC50 value was determined to be over 100 µM. nih.gov This low cytotoxicity results in a high selectivity index (SI), which is the ratio of CC50 to EC50, indicating that the compound is much more toxic to the virus than to the host cell. For SARS-CoV-2 in Vero E6 cells, the selectivity index for GC376 was calculated to be greater than 114. nih.gov

Efficacy in Animal Models of Viral Infection

The promising in vitro results for GC376 prompted its evaluation in relevant animal models to determine its efficacy in a living system.

Demonstration of Antiviral Effects in Relevant In Vivo Systems (e.g., Feline Infectious Peritonitis Virus in cats, Porcine Epidemic Diarrhea Virus in swine models)

Feline Infectious Peritonitis Virus in Cats: The most extensive in vivo research on GC376 has been in the treatment of Feline Infectious Peritonitis (FIP), a highly fatal coronavirus disease in cats. wikipedia.org Multiple studies have demonstrated that treatment with GC376 can be successful in reversing the progression of both experimentally induced and naturally occurring FIP. frontiersin.org This successful application in a clinical setting in cats provided strong proof-of-concept for GC376 as an effective in vivo antiviral targeting a coronavirus. frontiersin.orgmsdvetmanual.com

Porcine Epidemic Diarrhea Virus in Swine Models: GC376 has been identified as a potent inhibitor of the Porcine Epidemic Diarrhea Virus (PEDV) 3CL protease and is highly effective against PEDV replication in cell culture. nih.govmdpi.comresearchgate.net Research has elucidated the structural basis for this inhibition, showing how GC376 binds to the catalytic pocket of the PEDV 3CLpro to block its function. nih.govmdpi.com While these in vitro findings strongly support its use against PEDV, which causes significant economic losses in the swine industry, detailed in vivo efficacy studies in swine models are less extensively published than those for FIPV. mdpi.comopenveterinaryjournal.com

Other Animal Models: The in vivo efficacy of GC376 has also been assessed in mouse models for other coronaviruses. In a mouse model using Murine Hepatitis Virus (MHV A59) as a surrogate for FIP, GC376 treatment resulted in a dose-dependent and significant reduction in liver viral titers. asm.org In studies using K18-hACE2 transgenic mice infected with SARS-CoV-2, treatment with GC376 led to milder tissue lesions, reduced viral loads, and decreased inflammation, particularly in the brain, when compared to vehicle-treated controls. nih.govnih.govresearchgate.net

Molecular Biomarker Responses in Animal Models

The in vivo efficacy of (2R,AR)-GC376 has been evaluated in various animal models, primarily through the assessment of molecular biomarkers following viral challenge. These biomarkers, such as viral load and viral antigen presence, provide direct evidence of the compound's antiviral activity in a physiological system.

In studies utilizing K18-hACE2 transgenic mice infected with SARS-CoV-2, treatment with GC376 resulted in notable changes in molecular biomarkers compared to vehicle-treated controls. nih.gov A consistent finding across multiple studies was the reduction in viral RNA (vRNA) loads in various tissues. nih.govresearchgate.net While individual variations were observed, GC376-treated mice generally showed lower average vRNA content in the nasal turbinates, lungs, and brain. nih.govbiorxiv.org The effect was particularly significant in the brain, where viral loads were often reduced to undetectable levels in mice challenged with a low virus dose. biorxiv.orgnews-medical.net This suggests that GC376 can penetrate the central nervous system and exert its antiviral effect. nih.govnews-medical.net

Further evidence of biomarker response includes the reduced presence of viral antigens in tissues. nih.govresearchgate.net Immunohistochemical analysis of tissues from SARS-CoV-2 challenged mice revealed that GC376 treatment led to fewer cells staining positive for viral antigen compared to controls. nih.gov In mice receiving a low virus dose, viral antigen was not detected in the nasal turbinates of the GC376-treated group, whereas control mice showed mild positive staining. nih.gov These virological changes were often correlated with downstream effects on host biomarkers, including milder tissue lesions and reduced inflammation. nih.govnews-medical.net

Studies in other animal models, such as cats experimentally infected with Feline Infectious Peritonitis Virus (FIPV), also support these findings. Research has shown that GC376 can effectively reduce the viral load in macrophages from cats with FIP. tandfonline.com The measurement of viral load in various organs of FIPV-infected cats serves as a critical biomarker for assessing the therapeutic efficacy of GC376 in this model system. asm.org

Table 1: Summary of Molecular Biomarker Responses to GC376 in Animal Models
Animal ModelVirusBiomarkerKey FindingsReference
K18-hACE2 Transgenic MiceSARS-CoV-2Viral RNA (vRNA) LoadReduced average vRNA loads in nasal turbinates, lungs, and brain compared to controls. Statistically significant reduction in brain vRNA at low challenge dose. nih.govbiorxiv.org
K18-hACE2 Transgenic MiceSARS-CoV-2Viral AntigenReduced presence of viral antigen in tissue sections (e.g., nasal turbinates) of treated mice. nih.gov
K18-hACE2 Transgenic MiceSARS-CoV-2Inflammation & Tissue LesionsMilder tissue lesions and reduced inflammation observed in treated mice, indicating a favorable effect on virus-induced pathology. nih.govnews-medical.net
Domestic CatsFeline Infectious Peritonitis Virus (FIPV)Viral LoadEffectively reduced viral load in macrophages from ascites. Viral load in organs used as a measure of therapeutic effect. tandfonline.comasm.org

Pharmacodynamic Assessments in Animal Tissues

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For (2R,AR)-GC376, the primary pharmacodynamic effect is the inhibition of the viral main protease (Mpro or 3CLpro), an enzyme crucial for viral replication. nih.govosti.gov The compound is a prodrug that converts to the active aldehyde, GC373, which covalently binds to the catalytic cysteine residue in the Mpro active site, thereby blocking its function. frontiersin.orge-century.us

The pharmacodynamic activity of GC376 in tissues is intrinsically linked to its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted. Pharmacokinetic studies in BALB/c mice and SD rats have been conducted to understand the compound's behavior in vivo. tandfonline.comnih.gov These studies indicate that GC376 is subject to rapid clearance in both mice and rats. tandfonline.com This rapid clearance means that maintaining a sustained, effective concentration in target tissues is a critical consideration for its therapeutic application. tandfonline.com

Despite its rapid clearance, evidence from animal models suggests that GC376 achieves sufficient distribution to target tissues to exert a pharmacodynamic effect. The marked reduction of SARS-CoV-2 viral load in the brains of treated K18-hACE2 mice indicates that the compound can cross the blood-brain barrier and engage its Mpro target within the central nervous system. nih.govresearchgate.net The ability to inhibit viral replication in organs like the lungs and brain demonstrates target engagement and a direct antiviral effect in these tissues. nih.govtandfonline.com

The inhibitory activity of GC376 against Mpro has been extensively confirmed through in vitro enzymatic assays, which provide the basis for its expected pharmacodynamic action. e-century.usnih.govresearchgate.net It displays potent inhibition against Mpro from a wide range of coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV. e-century.usnih.gov This broad-spectrum activity is due to the highly conserved nature of the Mpro active site across different coronaviruses. e-century.usnih.gov For instance, the half-maximal inhibitory concentration (IC50) of GC376 against SARS-CoV-2 Mpro has been measured in the sub-micromolar to low micromolar range. researchgate.nete-century.us These in vitro potency values are fundamental to interpreting the pharmacodynamic responses observed in animal tissues.

Table 2: Pharmacodynamic and Pharmacokinetic Profile of GC376 in Animal Models
ParameterAnimal ModelFindingImplicationReference
Mechanism of ActionN/A (Biochemical)Prodrug of GC373, a covalent inhibitor of the viral main protease (Mpro).The fundamental pharmacodynamic effect is the inhibition of viral polyprotein processing. frontiersin.orge-century.us
Pharmacokinetics (Clearance)BALB/c Mice, SD RatsThe compound is quickly cleared from the system compared to other antivirals like GS441524.May require specific administration strategies to maintain therapeutic concentrations in tissues over time. tandfonline.comnih.gov
Tissue DistributionK18-hACE2 MiceDemonstrated activity in the brain, reducing viral loads.Suggests the ability to cross the blood-brain barrier and engage the viral target in the CNS. nih.govresearchgate.netnews-medical.net
Target EngagementK18-hACE2 MiceReduced viral replication in lungs and other tissues.Confirms the compound reaches its target Mpro in relevant tissues and exerts its intended antiviral effect. nih.govtandfonline.com

Computational and in Silico Research on 2r,|ar Gc376

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (2R,|AR)-GC376, docking simulations have been instrumental in understanding its interaction with viral proteases, particularly the main protease (Mpro or 3CLpro) of various coronaviruses.

Studies have consistently shown that GC376 docks into the substrate-binding pocket of Mpro. tandfonline.comnih.gov The aldehyde form of GC376, which is the active form, is predicted to form a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro). tandfonline.comasm.org This covalent interaction is a key feature of its inhibitory mechanism. Docking studies have also elucidated the non-covalent interactions that stabilize the binding, including hydrogen bonds and hydrophobic interactions with key residues in the active site. tandfonline.com For instance, interactions with residues such as His41, Phe140, Leu141, Asn142, Ser144, His163, His164, Met165, Glu166, and Gln189 have been identified in the context of SARS-CoV-2 Mpro. tandfonline.com

The accuracy of these docking predictions has been validated by comparing the in silico models with subsequently determined X-ray crystal structures of Mpro in complex with GC376. asm.org The root-mean-square deviation (RMSD) between the docked conformation and the crystal structure has been found to be low, indicating a high degree of accuracy for the computational models. asm.org

Furthermore, molecular docking has been employed to compare the binding of GC376 to the Mpro of different coronaviruses, revealing a high degree of conservation in the active site. asm.org This conservation helps explain the broad-spectrum activity of GC376. nih.gov Docking simulations have also been used to evaluate the binding of GC376 analogs, guiding the design of new derivatives with potentially improved potency. researchgate.net

Table 1: Key Interactions of GC376 with SARS-CoV-2 Mpro Identified through Molecular Docking

Interacting Residue Type of Interaction
Cys145 Covalent Bond (Hemithioacetal)
His41 Hydrogen Bond
His163 Hydrogen Bond
Glu166 Hydrogen Bond
Gln189 Hydrogen Bond
Phe140 Hydrophobic Interaction
Leu141 Hydrophobic Interaction
Met165 Hydrophobic Interaction

This table is generated based on data from multiple docking studies. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-target complex over time, offering insights into its stability and the fluctuations of interactions. For this compound, MD simulations have been crucial in assessing the stability of its complex with viral proteases.

MD simulations of the GC376-Mpro complex have consistently demonstrated the stability of the binding. frontiersin.orgresearchgate.net The simulations show that the key interactions identified in docking studies, including the covalent bond and the network of hydrogen bonds, are maintained throughout the simulation period. frontiersin.org The root-mean-square deviation (RMSD) of the protein backbone and the ligand are often monitored during MD simulations to assess the stability of the complex, with stable trajectories indicating a persistent binding mode. frontiersin.orgnih.gov

These simulations have also been used to analyze the flexibility of different regions of the protease upon inhibitor binding. researchgate.net This can reveal allosteric effects, where binding at the active site influences the conformation and dynamics of distant parts of the protein. Furthermore, MD simulations coupled with binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), have been used to provide a more quantitative estimate of the binding affinity of GC376 and its analogs. researchgate.net These calculations have shown favorable binding free energies for the GC376-Mpro complex, corroborating the potent inhibitory activity observed experimentally. asm.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models solely focused on this compound are not extensively detailed in the provided results, the principles of QSAR are highly relevant to the optimization of GC376-like inhibitors.

QSAR studies on inhibitors of viral proteases, including those structurally related to GC376, have been conducted to identify key molecular descriptors that correlate with inhibitory potency. frontiersin.orgresearchgate.net These descriptors can include electronic, steric, and hydrophobic properties of the molecules. By building a robust QSAR model, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. researchgate.netuspto.gov

For instance, a QSAR model could be developed using a dataset of GC376 analogs with known inhibitory activities against a specific viral protease. frontiersin.org The model could then be used to predict the activity of novel derivatives with modifications at different positions, such as the P1, P2, and P3 sites that interact with the protease's subsites. This approach can significantly streamline the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Virtual Screening Approaches for Identification of this compound-like Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been widely used to find novel inhibitors of viral proteases, including scaffolds that resemble this compound.

Both structure-based and ligand-based virtual screening approaches can be employed. In structure-based virtual screening, a library of compounds is docked into the three-dimensional structure of the target protease, and the compounds are ranked based on their predicted binding affinity. japsonline.com This approach has been successful in identifying novel, non-covalent inhibitors of Mpro. nih.gov

Ligand-based virtual screening, on the other hand, uses the structure of a known active ligand, such as GC376, to find other molecules with similar properties. researchgate.net This can be done using pharmacophore modeling, where the key chemical features of GC376 required for binding are defined and used as a query to search a compound database. researchgate.netmdpi.com A pharmacophore model for GC376 would typically include features like a hydrogen bond donor, hydrogen bond acceptors, and hydrophobic groups arranged in a specific 3D orientation. researchgate.net Virtual screening campaigns have successfully identified compounds with different chemical scaffolds that still exhibit inhibitory activity against viral proteases, providing diverse starting points for further drug development. news-medical.net

Advanced Methodologies for 2r,|ar Gc376 Research

Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assays

Fluorescence Resonance Energy Transfer (FRET)-based assays are a cornerstone in the evaluation of protease inhibitors like (2R,4R)-GC376. nih.gov This method provides a sensitive and quantitative measure of a compound's ability to inhibit the enzymatic activity of its target protease.

The assay typically utilizes a synthetic peptide substrate that incorporates a FRET pair: a fluorescent donor and a quencher molecule. nih.gov In the intact substrate, the proximity of the quencher to the donor suppresses the donor's fluorescence. Upon cleavage of the substrate by the active protease, the donor and quencher are separated, leading to an increase in fluorescence. The inhibitory effect of a compound like (2R,4R)-GC376 is determined by its ability to prevent this cleavage, thus keeping the fluorescence signal low.

Detailed Research Findings: FRET-based assays have been instrumental in determining the inhibitory potency of (2R,4R)-GC376 against various viral main proteases (Mpro). For instance, studies on the SARS-CoV-2 Mpro demonstrated that (2R,4R)-GC376 exhibits strong inhibition with a half-maximal inhibitory concentration (IC50) of 0.89 μM. e-century.us This value is comparable to its activity against Mpro from other coronaviruses, as shown in the table below. e-century.us The assay involves pre-incubating the protease with varying concentrations of the inhibitor before adding the fluorescently labeled substrate. nih.gov The resulting dose-response curves are then used to calculate the IC50 value. medchemexpress.com

Table 1: IC50 Values of (2R,4R)-GC376 against various Coronavirus Mpro determined by FRET assay

Virus IC50 (μM)
SARS-CoV-2 0.89 e-century.us
Porcine epidemic diarrhea virus (PEDV) 1.11 e-century.us
Feline infectious peritonitis virus (FIPV) 0.72 e-century.us
SARS-CoV 4.35 e-century.us
Middle East respiratory syndrome coronavirus (MERS-CoV) 1.56 e-century.us

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during the binding of a ligand, such as (2R,4R)-GC376, to its protein target. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS). nih.gov

In a typical ITC experiment, a solution of the inhibitor is titrated into a solution containing the target protease. nih.gov The heat released or absorbed upon binding is measured by the instrument. By analyzing the resulting titration curve, researchers can determine the stoichiometry of the binding event and the key thermodynamic parameters.

Detailed Research Findings: ITC studies have been crucial in characterizing the binding of (2R,4R)-GC376 to the SARS-CoV-2 Mpro. Experiments have shown that the binding is a one-to-one interaction, with one molecule of (2R,4R)-GC376 binding to one molecule of the protease. nih.gov The binding constant (KD) was determined to be approximately 1.6 μM, indicating a tight binding interaction. nih.gov These experiments are typically conducted at 25°C, with the inhibitor solution in the syringe and the protease solution in the sample cell. nih.gov The data is then fitted to a one-site binding model to extract the thermodynamic parameters. nih.gov

Advanced Spectroscopic Techniques for Ligand-Protein Interaction Studies

A variety of advanced spectroscopic techniques are employed to investigate the structural details of the interaction between (2R,4R)-GC376 and its target proteases. These methods provide insights into conformational changes and the specific molecular contacts that govern binding.

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information of the protein-ligand complex. It has been used to reveal that (2R,4R)-GC376 covalently binds to the catalytic cysteine residue (Cys145) of the SARS-CoV-2 Mpro, forming a hemithioacetal. nih.gov This structural information is invaluable for understanding the mechanism of inhibition and for guiding the design of new, more potent inhibitors. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the interaction in solution, providing information about the dynamics of the protein and the ligand upon binding. nih.gov It can identify the specific amino acid residues involved in the interaction and characterize conformational changes. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary and tertiary structure of the protease upon binding of (2R,4R)-GC376. mdpi.com Near-UV CD spectra can reveal changes in the environment of aromatic amino acids, indicating alterations in the protein's tertiary structure. mdpi.com

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature of the SARS-CoV-2 Mpro in the presence of increasing concentrations of (2R,4R)-GC376 confirmed the stabilizing effect of the inhibitor on the protein structure. nih.gov

Cell-Based Reporter Assays for Protease Activity (e.g., Flip-GFP Mpro assay)

Cell-based reporter assays are essential for evaluating the efficacy of protease inhibitors within a cellular context, which more closely mimics the physiological environment where the drug will ultimately function. The Flip-GFP Mpro assay is a notable example of such a system. nih.gov

This assay utilizes a genetically engineered reporter construct. nih.gov In the Flip-GFP system, two fragments of Green Fluorescent Protein (GFP) are separated by a protease cleavage site. nih.gov When the target protease is active within the cell, it cleaves the site, allowing the GFP fragments to assemble and produce a fluorescent signal. nih.gov An inhibitor like (2R,4R)-GC376 will block this cleavage, resulting in a dose-dependent decrease in the GFP signal. biorxiv.org

Detailed Research Findings: The Flip-GFP Mpro assay has been successfully used to quantify the cellular protease inhibitory activity of (2R,4R)-GC376. nih.gov In this assay, cells are co-transfected with plasmids expressing the SARS-CoV-2 Mpro and the Flip-GFP reporter. nih.gov Studies have shown that (2R,4R)-GC376 exhibits a dose-dependent inhibition of the Mpro in this cellular system, with a reported IC50 of 4.83 μM. nih.gov Another study using the Flip-GFP assay reported an IC50 of 2.35 µM for (2R,4R)-GC376. biorxiv.org These cell-based assays are crucial as they account for factors such as cell permeability and intracellular stability, providing a more predictive measure of a compound's potential antiviral activity. nih.gov

Table 2: Comparison of IC50 values for Mpro inhibitors in the Flip-GFP Mpro Assay

Compound IC50 (μM)
(2R,4R)-GC376 4.83 nih.gov
UAWJ9-36-1 11.10 nih.gov

Development of Resistance Models and Mechanisms in Cellular Systems

Understanding the potential for viruses to develop resistance to an antiviral agent is a critical aspect of its preclinical evaluation. For (2R,4R)-GC376, this involves the use of cell culture models to select for and characterize resistant viral variants.

This research typically involves passaging a virus in the presence of sub-lethal concentrations of the inhibitor over an extended period. nih.govasm.org This selective pressure can lead to the emergence of viral mutants that are less susceptible to the drug. Once resistant variants are isolated, their genomes are sequenced to identify the mutations responsible for the resistance phenotype.

Detailed Research Findings: Studies using feline infectious peritonitis virus (FIPV) as a model have investigated the development of resistance to (2R,4R)-GC376. nih.govasm.org After prolonged passaging in the presence of the inhibitor, a mutation was identified in the nsp12 region of the viral genome, at a site where the Mpro cleaves the viral polyprotein. nih.govasm.org This mutation was found to confer up to a 3-fold resistance to (2R,4R)-GC376. nih.govasm.org Further in vitro experiments confirmed that this mutation allows the virus to adapt to the inhibitory pressure of (2R,4R)-GC376 by facilitating cleavage by the Mpro. nih.govasm.org Interestingly, some studies have noted that resistant viruses to other protease inhibitors did not show cross-resistance to (2R,4R)-GC376, suggesting a different resistance mechanism. plos.org

Analytical Techniques for Compound Detection in Research Matrices (e.g., HPLC-MS for in vitro stability)

Robust analytical techniques are essential for accurately quantifying the concentration and assessing the stability of (2R,4R)-GC376 in various research matrices, such as cell culture media, plasma, and tissue homogenates. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a widely used and powerful tool for this purpose.

HPLC separates the components of a complex mixture based on their physicochemical properties, while MS provides highly sensitive and specific detection and quantification of the target compound. This combination allows for the precise measurement of (2R,4R)-GC376 levels and the identification of any potential metabolites or degradation products.

Detailed Research Findings: HPLC-MS methods have been developed and utilized to study the in vitro stability of (2R,4R)-GC376. These studies are critical for understanding the compound's half-life and degradation pathways in biological systems. For example, mass spectrometry analysis has been used to confirm the formation of a covalent adduct between (2R,4R)-GC376 and the SARS-CoV-2 Mpro. This was demonstrated by a mass gain corresponding to the inhibitor, providing direct evidence of its covalent binding mechanism. nih.gov Additionally, analytical techniques like HPLC have been used in quality control assessments of unregulated antiviral drug formulations purported to contain GC376. avma.org

Future Research Directions and Translational Perspectives Non Clinical Focus

Optimization Strategies for Enhanced Potency and Selectivity

A primary focus of ongoing research is the structural optimization of the (2R,|AR)-GC376 scaffold to enhance its potency and selectivity. Structure-activity relationship (SAR) studies, guided by co-crystallization of GC376 and its analogs with viral proteases, have been instrumental in this endeavor. nih.gov Key strategies include:

Modification of P2 and P3 Positions: Researchers have explored various substitutions at the P2 and P3 positions of the GC376 molecule. For instance, introducing a cyclopropyl (B3062369) group at the P2 position and m-halophenyl substituents at the P3 position has resulted in derivatives with improved inhibitory concentrations (IC50 values). frontiersin.orgmdpi.com These modifications aim to enhance interactions with the S2 and S4 pockets of the protease, respectively. frontiersin.orgmdpi.com

Bioisosteric Replacement: To improve pharmacokinetic properties, researchers have employed bioisosteric replacement of functional groups. For example, replacing the sulphonic acid group with indoline (B122111) was predicted to reduce polarity. open.ac.uk

Alternative Warheads: While the aldehyde group in the active form of GC376 (GC373) is effective, research into alternative reactive "warheads" like α-ketoamides is ongoing. researchgate.netnih.gov Ketoamides have shown potential for better in vivo activity. nih.gov

Constrained Scaffolds: The use of constrained α,γ-AApeptide scaffolds is being investigated to design novel inhibitors based on the GC376 structure. nih.gov

These optimization efforts have led to the development of several analogs with significantly improved potency against the SARS-CoV-2 Mpro. nih.gov

Development of Next-Generation Protease Inhibitors Based on this compound

The this compound scaffold serves as a crucial starting point for designing next-generation protease inhibitors with broad-spectrum activity. frontiersin.orgacs.org The high conservation of the Mpro active site across different coronaviruses makes this a viable strategy. researchgate.netresearchgate.net

Researchers have successfully developed several potent inhibitors by modifying the GC376 structure. For example, coronastat (B10830982) (NK01-63) was developed through optimization of the GC376 structure and has demonstrated potent inhibition of the SARS-CoV-2 3CL protease. mdpi.comresearchgate.netosti.gov Similarly, other analogs have shown nanomolar inhibition of the SARS-CoV-2 Mpro. nih.gov The design of these next-generation inhibitors often involves a structure-based approach, utilizing X-ray crystallography to understand the binding interactions between the inhibitor and the protease. nih.govresearchgate.netacs.org

Table 1: Examples of Next-Generation Inhibitors Based on the GC376 Scaffold
CompoundModification from GC376Reported Activity
Coronastat (NK01-63)Optimized structure based on GC376Potent inhibitor of SARS-CoV-2 3CL protease with an IC50 of 0.016 µM and an EC50 of 0.006 µM in Huh-7ACE2-infected cells. mdpi.comresearchgate.netosti.gov
UAWJ247Structural analogIC50 of 0.045 µM against SARS-CoV-2 Mpro. mdpi.com
Compound 16Cyclopropyl group in P2, m-halophenyl in P3IC50 of 0.07 µM against SARS-CoV-2 Mpro. mdpi.com
Compound 17Cyclopropyl group in P2, m-halophenyl in P3IC50 of 0.08 µM against SARS-CoV-2 Mpro. mdpi.com
G59iBioisosteric replacement of functional groupsEnhanced binding affinity and promising in silico ADMET profile. open.ac.uk

Exploration of Synergistic Combinations with Other Antiviral Agents in Pre-Clinical Models

Combining antiviral agents with different mechanisms of action is a promising strategy to enhance efficacy and potentially reduce the emergence of drug resistance. Pre-clinical studies have investigated the synergistic effects of this compound with other antiviral drugs.

With Remdesivir (B604916) and its Parent Nucleoside GS-441524: Studies have shown that the combination of GC376 with remdesivir (an RNA-dependent RNA polymerase inhibitor) results in an additive effect against SARS-CoV-2 in Vero E6 cells. nih.govimrpress.com Furthermore, a synergistic effect was observed when GC376 was combined with GS-441524, the parent nucleoside of remdesivir, in a mouse model of SARS-CoV-2 infection. nih.govtandfonline.com

With Molnupiravir (B613847): Research has demonstrated a synergistic interaction between GC376 and molnupiravir (another RNA-dependent RNA polymerase inhibitor) in inhibiting SARS-CoV-2 replication in vitro at 48 hours of incubation. nih.gov At 72 hours, the effect was found to be additive. nih.gov

These findings support the further evaluation of combination therapies involving GC376 in pre-clinical models. nih.govtandfonline.com

Investigating Cellular Entry Pathways and Inhibitor Uptake Mechanisms in Research Systems

Understanding how this compound and its analogs enter host cells and reach their target is crucial for optimizing their therapeutic potential. Research in this area has revealed a dual mechanism of action for GC376.

Besides inhibiting the viral Mpro, GC376 and its active form, GC373, have been shown to inhibit host cell proteases, specifically cathepsin L. nih.govnih.govbiorxiv.org Cathepsin L is involved in the entry of some viruses, including SARS-CoV-2, by mediating the cleavage of the viral spike protein. nih.govnih.gov This dual inhibition of both a viral and a host protease could contribute to the broad-spectrum antiviral activity of GC376. nih.gov

Broader Applications of this compound Scaffold in Chemical Biology Research

The this compound scaffold has proven to be a versatile tool in chemical biology beyond its direct antiviral applications. Its ability to covalently bind to the active site of cysteine proteases makes it a valuable probe for studying these enzymes. nih.govfrontiersin.org

One innovative application is the development of PROteolysis TArgeting Chimeras (PROTACs) based on the GC376 structure. A GC376-based PROTAC was recently developed to target and induce the degradation of the SARS-CoV-2 3CLpro. researchgate.net This approach not only inhibits the enzyme but also leads to its removal, potentially offering a more potent and durable antiviral effect. researchgate.net Researchers are also exploring the potential of these PROTACs as broad-spectrum antiviral agents by investigating their interaction with the proteases of other viruses, such as enteroviruses. researchgate.net

Addressing Potential for Viral Escape Mutants in Laboratory Settings

A significant concern with any antiviral therapy is the potential for the virus to develop resistance through mutations. nih.govresearchgate.netsemanticscholar.org Laboratory studies using feline infectious peritonitis virus (FIPV) as a model have shown that mutations can arise under the pressure of GC376 treatment. nih.gov

Q & A

Q. What is the structural basis for (2R,|AR)-GC376's inhibition of coronaviral main proteases (Mpro)?

GC376 binds covalently to the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) via its aldehyde warhead, forming a reversible thiohemiketal adduct. X-ray crystallography (2.17 Å resolution) revealed critical interactions, including hydrogen bonds with His41 and backbone atoms of Gly143 and Ser144, stabilizing the protease-inhibitor complex . This mechanism is conserved across coronaviruses, explaining its broad-spectrum activity.

Q. How does GC376 compare to other covalent inhibitors (e.g., GC373, boceprevir) in terms of Mpro inhibition?

GC376 exhibits higher potency than GC373 (IC50: 0.19 µM vs. 0.40 µM for SARS-CoV-2 Mpro) due to its bisulfite adduct stabilizing the aldehyde group. Boceprevir, while effective against hepatitis C, shows weaker inhibition (IC50 ~15–20 µM) in coronaviral models, likely due to suboptimal binding pocket interactions .

Q. What experimental assays are used to evaluate GC376's antiviral activity?

Standard methods include:

  • In vitro Mpro inhibition : Fluorescence resonance energy transfer (FRET) assays with IC50 determination .
  • Antiviral efficacy : Immunofluorescence assays in Vero E6 cells (EC50: 1.51 µM for SARS-CoV-2) .
  • Metabolic stability : Plasma/microsomal half-life (T1/2) measurements (e.g., >60 minutes in human plasma) .

Q. What evidence supports GC376's broad-spectrum activity against seasonal coronaviruses?

GC376 inhibits NL63, 229E, and OC43 coronaviruses in cell culture (EC50: 0.8–2.5 µM), outperforming boceprevir. Structural conservation of Mpro substrate-binding pockets across coronaviruses underpins this cross-reactivity .

Advanced Research Questions

Q. How can researchers reconcile contradictions between molecular docking predictions and experimental efficacy data for GC376?

While docking may suggest comparable binding affinities for GC376 and boceprevir, experimental discrepancies arise due to dynamic factors (e.g., conformational flexibility of Mpro, solvent effects). Validation through crystallography and enzymatic assays is critical. For example, GC376's higher efficacy over boceprevir correlates with its ability to form stable covalent adducts, not predicted by docking alone .

Q. What methodological considerations are vital for optimizing deuterated GC376 in post-infection therapy?

Deuteration (replacing hydrogen with deuterium) enhances metabolic stability by slowing CYP450-mediated oxidation. Key steps include:

  • Isotope labeling : Synthesizing deuterated analogs at metabolically vulnerable sites.
  • Pharmacokinetic profiling : Assessing T1/2 in murine models (e.g., deuterated GC376 increased survival rates in SARS-CoV-2-infected mice by 60%) .

Q. How do resistance mutations in Mpro affect GC376's inhibitory profile, and how can this be studied?

Serial passaging of coronaviruses (e.g., feline coronavirus) under GC376 pressure reveals a high genetic barrier to resistance. Key mutations (e.g., Mpro L100A) reduce inhibitor binding but impair viral fitness. Resistance studies should combine:

  • Deep sequencing : To identify emerging mutations.
  • Enzymatic assays : Measuring IC50 shifts for mutant Mpro .

Q. What strategies improve the solubility and bioavailability of GC376 in vivo?

Approaches include:

  • Prodrug design : Masking the aldehyde group with pH-sensitive protectants.
  • Nanoformulation : Encapsulation in lipid nanoparticles to enhance lung delivery.
  • Co-administration : Pairing with cytochrome P450 inhibitors to prolong T1/2 .

Q. How can researchers address discrepancies in GC376's EC50 values across different cell lines?

Variability arises from differences in cell permeability, efflux pumps, or protease expression levels. Standardization steps:

  • Cell line validation : Use identical passages and culture conditions.
  • Internal controls : Include reference inhibitors (e.g., ML188) in each assay .

Q. What computational tools predict GC376's off-target effects and metabolic pathways?

Tools like the Molinspiration Cheminformatics server assess biological activity spectra (e.g., kinase/nuclear receptor interactions). For metabolism prediction:

  • CYP450 screening : Identify major oxidative sites.
  • Molecular dynamics simulations : Model interactions with human proteases to anticipate toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.